molecular formula C14H12ClNO4S B13355484 2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid

2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13355484
M. Wt: 325.8 g/mol
InChI Key: LKHQBGDGSQVXBS-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with a chlorine and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(5-chloro-2-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

LKHQBGDGSQVXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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